molecular formula C16H18N2OS3 B2537670 (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706292-47-8

(2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2537670
CAS No.: 1706292-47-8
M. Wt: 350.51
InChI Key: BEGAMXNHVIODQJ-UHFFFAOYSA-N
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Description

The compound (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a pyridine ring substituted with a methylthio group, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the thiazepane ring.

    Preparation of Pyridine Intermediate: The pyridine ring is functionalized with a methylthio group through nucleophilic substitution reactions. For instance, 2-chloropyridine can react with sodium methylthiolate to yield 2-(methylthio)pyridine.

    Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by direct functionalization of thiophene.

    Coupling Reaction: The pyridine and thiophene intermediates are coupled using a suitable linker, often involving a carbonyl group to facilitate the formation of the methanone bridge.

    Formation of Thiazepane Ring: The final step involves the cyclization to form the thiazepane ring, which can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: The aromatic rings (pyridine and thiophene) can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is investigated for its potential pharmacological properties. Compounds with similar structures have shown activities such as antimicrobial, anti-inflammatory, and anticancer effects .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of heterocyclic rings that can interact with light and electrons in unique ways.

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The presence of multiple heteroatoms (nitrogen, sulfur) and aromatic rings facilitates binding through hydrogen bonding, van der Waals forces, and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfone: Contains a sulfone group instead of a methanone.

Uniqueness

The uniqueness of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone lies in its combination of a pyridine ring, a thiophene ring, and a thiazepane ring, which is not commonly found in other compounds. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS3/c1-20-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGAMXNHVIODQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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